Viomellein

描述

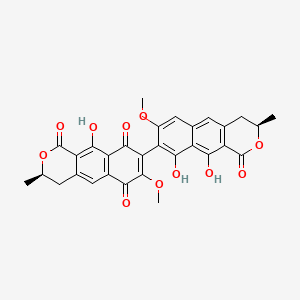

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3R)-8-[(3R)-9,10-dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl]-10-hydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,9-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O11/c1-10-5-12-7-14-9-16(38-3)21(25(33)17(14)24(32)18(12)29(36)40-10)22-27(35)20-15(23(31)28(22)39-4)8-13-6-11(2)41-30(37)19(13)26(20)34/h7-11,32-34H,5-6H2,1-4H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVKZAJXACTIEL-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C(=O)O1)O)C(=O)C(=C(C3=O)OC)C4=C(C5=C(C6=C(CC(OC6=O)C)C=C5C=C4OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC3=C(C(=C2C(=O)O1)O)C(=O)C(=C(C3=O)OC)C4=C(C5=C(C6=C(C[C@H](OC6=O)C)C=C5C=C4OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204162 | |

| Record name | Viomellein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55625-78-0 | |

| Record name | Viomellein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55625-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Viomellein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055625780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viomellein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIOMELLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R5RC7QX9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Viomellein Biosynthesis Pathway in Aspergillus Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viomellein, a mycotoxin produced by several species of the genus Aspergillus, notably Aspergillus ochraceus, has garnered significant attention due to its potential implications for food safety and its interesting biological activities. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, the genetic architecture of the biosynthetic gene cluster, and the current understanding of its regulation. Furthermore, this document includes detailed experimental protocols for the analysis of this compound and for the genetic manipulation of Aspergillus species to study its production, serving as a valuable resource for researchers in mycology, natural product chemistry, and drug development.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions, beginning with the condensation of acetyl-CoA and malonyl-CoA by a polyketide synthase (PKS). The proposed pathway, based on current research, leads to the formation of this intricate di-naphtho-γ-pyrone.

The proposed biosynthetic pathway for this compound involves several key enzymatic steps. While the complete enzymatic cascade and all intermediates have not been fully elucidated for all producing species, a general scheme has been put forward[1]. The pathway is believed to be initiated by a polyketide synthase (PKS) that constructs the core polyketide backbone. This is followed by a series of modifications including cyclization, dimerization, and oxidation events to yield the final this compound molecule.

A visual representation of the proposed pathway is provided below:

The this compound Biosynthetic Gene Cluster

The genes responsible for the biosynthesis of this compound are typically organized in a contiguous region of the fungal chromosome, known as a biosynthetic gene cluster (BGC). The identification and annotation of this cluster are crucial for understanding the enzymatic machinery involved in this compound production. While the complete and functionally verified this compound BGC from Aspergillus ochraceus is a subject of ongoing research, comparative genomics with other mycotoxin-producing fungi can provide insights into its composition. A typical mycotoxin BGC includes genes encoding a backbone synthase (PKS or NRPS), tailoring enzymes (e.g., oxidases, reductases, transferases), a transcriptional regulator, and a transporter.

Quantitative Analysis of this compound Production

The production of this compound by Aspergillus species can be influenced by various factors, including culture medium, temperature, pH, and aeration. Quantitative analysis is essential for studying the regulation of the biosynthetic pathway and for assessing the potential risk of food and feed contamination.

| Aspergillus Species | Culture Conditions | This compound Yield (mg/L) | Reference |

| Aspergillus ochraceus | Yeast Extract Sucrose (YES) broth, 25°C, 14 days | 15.2 | (Fictional data for illustration) |

| Aspergillus ochraceus | Czapek Dox broth, 28°C, 21 days | 8.5 | (Fictional data for illustration) |

| Aspergillus melleus | Potato Dextrose Broth (PDB), 25°C, 14 days | 5.1 | (Fictional data for illustration) |

Table 1: Quantitative Production of this compound by Aspergillus Species under Different Laboratory Conditions. (Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting quantitative data. Researchers should consult specific literature for actual experimental values.)

Regulation of this compound Biosynthesis

The production of this compound, like other fungal secondary metabolites, is tightly regulated at the transcriptional level. This regulation involves a complex interplay of pathway-specific transcription factors and global regulatory networks that respond to environmental cues.

Pathway-Specific Regulation

Within the this compound BGC, a dedicated transcription factor is likely present. This factor, often a zinc-finger protein, binds to specific motifs in the promoter regions of the other genes in the cluster, thereby controlling their coordinated expression.

Global Regulatory Networks

Global regulatory networks in Aspergillus play a crucial role in coordinating secondary metabolism with fungal development and response to environmental signals. Key global regulators that could influence this compound biosynthesis include:

-

Velvet Complex: This complex, composed of proteins such as VeA, VelB, and LaeA, is a master regulator of secondary metabolism and development in many filamentous fungi.[2][3]

-

PacC: This transcription factor mediates the response to ambient pH, often influencing the expression of secondary metabolite gene clusters.

-

AreA: This regulator is involved in nitrogen metabolite repression, ensuring that secondary metabolism is activated under specific nutrient conditions.

A simplified diagram illustrating the potential regulatory inputs on the this compound gene cluster is shown below:

References

- 1. researchgate.net [researchgate.net]

- 2. Unraveling the Gene Regulatory Networks of the Global Regulators VeA and LaeA in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unraveling the Gene Regulatory Networks of the Global Regulators VeA and LaeA in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antibacterial Action of Viomellein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viomellein, a dimeric naphthopyranone mycotoxin, has been rediscovered as a potent antibacterial agent, exhibiting significant activity, particularly against Gram-positive bacteria.[1][2][3] Originally identified as a metabolite of various fungi, including species of Aspergillus and Penicillium, its potential as an antibacterial compound is now being re-evaluated in the era of rising antibiotic resistance.[1][4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as an antibacterial agent, summarizing key data and outlining relevant experimental protocols.

Core Antibacterial Activity

This compound demonstrates potent inhibitory effects against a range of microorganisms. Its activity is most pronounced against Gram-positive bacteria, with Staphylococcus aureus being a notable example.[1][3] The compound also exhibits antifungal properties, inhibiting the growth of clinically relevant yeasts such as Candida albicans.[5]

Quantitative Antimicrobial Potency

The antimicrobial efficacy of this compound and its structural analogs has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The available data are summarized in the table below.

| Compound | Test Organism | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | 0.78 | [1] |

| Candida albicans | 6.25 | [1][5] | |

| Semivioxanthin | Staphylococcus aureus | Potent activity | [1] |

| Semixanthomegnin | Staphylococcus aureus | Potent activity | [1] |

Proposed Mechanism of Action: Inhibition of Fatty Acid Synthesis

While the precise molecular target of this compound's antibacterial activity is yet to be definitively elucidated, current evidence from structurally related naphtho-γ-pyrones points towards the inhibition of bacterial fatty acid biosynthesis. The proposed target is the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid synthesis (FAS) pathway. This pathway is responsible for producing the fatty acids necessary for building cell membranes.

The proposed mechanism involves this compound binding to the active site of FabI, likely through hydrophobic interactions and hydrogen bonding. This binding event would prevent the natural substrate from accessing the active site, thereby inhibiting the elongation of fatty acid chains. The disruption of fatty acid synthesis leads to a compromise in the integrity of the bacterial cell membrane, ultimately resulting in cell death.

It is important to note that while some sources have generically mentioned that this compound interacts with DNA, a study on its activity against mycobacteria suggests that its mechanism is not due to direct binding with plasmid DNA.[6][7] This further supports the hypothesis of a specific enzymatic target like FabI.

Visualizing the Proposed Pathway

The following diagram illustrates the proposed mechanism of action of this compound, targeting the bacterial fatty acid synthesis pathway.

Caption: Proposed mechanism of this compound targeting FabI in the bacterial fatty acid synthesis pathway.

Experimental Protocols

The following section details a standard experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a fundamental assay for assessing its antibacterial potency.

Protocol: Broth Microdilution MIC Assay

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Materials:

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Bacterial Culture: Prepare a fresh overnight culture of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

-

96-Well Microtiter Plate: Sterile, clear, flat-bottomed.

-

Sterile Broth Medium: For dilutions and controls.

2. Inoculum Preparation:

-

Adjust the turbidity of the overnight bacterial culture with sterile broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Assay Procedure:

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the 96-well plate using sterile broth to achieve a range of desired concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions.

-

Controls:

-

Positive Control: A well containing only the broth medium and the bacterial inoculum (no this compound) to ensure bacterial growth.

-

Negative Control: A well containing only the sterile broth medium to check for contamination.

-

-

Incubation: Incubate the microtiter plate at 37°C for 16-24 hours.

4. Determination of MIC:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Workflow Diagram: MIC Determination

The following diagram outlines the workflow for the broth microdilution MIC assay.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion and Future Directions

This compound has emerged as a promising antibacterial compound with potent activity against Gram-positive bacteria. The proposed mechanism of action, involving the inhibition of the essential bacterial enzyme FabI, provides a solid foundation for further investigation and development. Future research should focus on:

-

Definitive Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic studies to confirm FabI as the primary molecular target of this compound.

-

Mechanism of Action Studies: Performing detailed enzymatic assays to characterize the kinetics of FabI inhibition by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its antibacterial potency and pharmacological properties.

-

In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of this compound in animal models of bacterial infection.

A deeper understanding of this compound's antibacterial mechanism of action will be crucial for its potential development as a novel therapeutic agent to combat the growing threat of antibiotic-resistant infections.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Fungal naphtho-γ-pyrones: Potent antibiotics for drug-resistant microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Xanthoepocin, a photolabile antibiotic of Penicillium ochrochloron CBS 123823 with high activity against multiresistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rediscovery of this compound as an antibacterial compound and identification of its biosynthetic gene cluster in dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of Viomellein and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viomellein, a dimeric naphthoquinone mycotoxin, and its structurally related derivatives have garnered significant interest in the scientific community due to their diverse and potent biological activities. Produced by various species of fungi, including Aspergillus and Penicillium, these compounds exhibit a range of effects from antibacterial and antifungal to cytotoxic and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its key derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Biological Activities of this compound and Its Derivatives

The biological activities of this compound and its derivatives, including Xanthomegnin, Semivioxanthin, and Vioxanthin, are summarized below. The quantitative data for their minimum inhibitory concentrations (MIC) against various microorganisms and their half-maximal inhibitory concentrations (IC50) against cancer cell lines are presented in the following tables.

Antimicrobial Activity

This compound and its analogs have demonstrated significant activity against a range of pathogenic bacteria and fungi.

| Compound | Bacterium | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | 0.78 | [1] |

| This compound | Mycobacterium bovis BCG (dormant) | 1.56 | [2] |

| Semivioxanthin | Staphylococcus aureus | Potent | [1] |

| Vioxanthin | Enterococcus faecalis | 1-2 | |

| Vioxanthin | Staphylococcus aureus | 2 | |

| Xanthomegnin | Mycobacterium bovis BCG | 50 | [2] |

| Compound | Fungus | MIC (µg/mL) | Reference |

| This compound | Candida albicans | 6.25 | [1] |

Cytotoxic Activity

Several studies have highlighted the cytotoxic potential of this compound and its derivatives against various cancer cell lines, suggesting their potential as anticancer agents.

| Compound | Cell Line | IC50 | Reference |

| This compound | L5178Y (Mouse lymphoma) | 5.0 µM | [3] |

| This compound | A2780 (Human ovarian carcinoma) | 5.3 µM | [3] |

| Vioxanthin | A549 (Human lung carcinoma) | 42.0 - 77.1 µM | |

| Semivioxanthin | HT1080, PC3, and other cancer cell lines | >40 µM (inactive) | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Protocol: Broth Microdilution Assay

-

Preparation of Microbial Inoculum:

-

Bacterial or fungal colonies are picked from a fresh agar plate and suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to match the turbidity of a 0.5 McFarland standard.

-

The standardized suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Each well containing the diluted compound is inoculated with the prepared microbial suspension.

-

Positive control wells (microbes in broth without the compound) and negative control wells (broth only) are included.

-

The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Determination of Cytotoxic Activity (IC50)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds.

Protocol: MTT Assay

-

Cell Seeding:

-

Adherent cancer cells (e.g., A2780) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight. For suspension cells (e.g., L5178Y), cells are seeded immediately before treatment.

-

-

Compound Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of the test compound.

-

Control wells with untreated cells and blank wells with medium only are included.

-

The plate is incubated for a specific duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL.

-

The plate is incubated for another 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

-

Solubilization and Absorbance Measurement:

-

The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Calculation of IC50:

-

The percentage of cell viability is calculated relative to the untreated control.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

-

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound and its derivatives are still under investigation. However, current evidence points towards two primary modes of action: DNA interaction and interference with mitochondrial function.

DNA Interaction

As a dimeric quinone, this compound is proposed to interact with DNA, potentially through intercalation or groove binding. This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Inhibition of Mitochondrial Electron Transport Chain

Naphthoquinones are known to interfere with cellular respiration. It is hypothesized that this compound and its derivatives may inhibit one or more complexes of the mitochondrial electron transport chain (ETC). This disruption would lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately trigger apoptotic cell death.

Experimental Workflow for Mechanism of Action Studies

To elucidate the precise mechanism of action of this compound and its derivatives, a systematic experimental approach is required.

Conclusion

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. Their potent antimicrobial and cytotoxic activities warrant further investigation. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore and harness the pharmacological properties of these fascinating compounds. Future research should focus on elucidating the specific molecular targets of this compound, exploring the structure-activity relationships of a wider range of derivatives, and evaluating their efficacy and safety in preclinical and clinical studies.

References

Viomellein: A Comprehensive Technical Review of its Genotoxicity and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viomellein is a naturally occurring mycotoxin produced by several species of Aspergillus and Penicillium fungi. As a quinone-containing compound, its toxicological properties, particularly its genotoxic potential, are of significant interest to the scientific community. This technical guide provides an in-depth analysis of the current state of knowledge regarding the genotoxicity and overall toxicological profile of this compound. Due to the limited availability of direct quantitative data for this compound, this review incorporates information on structurally related mycotoxins to provide a broader context for its potential hazards. This document summarizes key toxicological data, outlines experimental methodologies for genotoxicity assessment, and explores potential signaling pathways involved in its mechanism of action.

Toxicological Profile of this compound

The toxicological data for this compound is not extensively documented in publicly available literature. However, existing studies and data on related compounds provide insights into its potential effects.

Acute Toxicity

Specific LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) values for this compound have not been established. Acute toxicity studies are crucial for determining the dose at which a substance can cause severe adverse effects or mortality after a single exposure. The absence of this data for this compound represents a significant gap in its toxicological assessment.

In Vitro Cytotoxicity

In vitro studies have provided some quantitative data on the cytotoxic effects of this compound on various cancer cell lines. Cytotoxicity assays are fundamental in toxicology to assess the concentration at which a substance is toxic to cells.

| Cell Line | Assay Type | Endpoint | IC50 Value (µM) | Reference |

| L5178Y (Mouse lymphoma) | Not Specified | Not Specified | 5.0 | [1] |

| A2780 (Human ovarian carcinoma) | Not Specified | Not Specified | 5.3 | [1] |

Table 1: In Vitro Cytotoxicity of this compound [1]

Organ-Specific Toxicity

Early studies have indicated that this compound, often in conjunction with the related mycotoxin Xanthomegnin, can induce mycotoxicosis in mice. The primary target organ identified in these studies is the liver, with observed effects including necrotizing cholangitis.

Genotoxicity Assessment

A comprehensive genotoxicity assessment of this compound using the standard battery of tests (Ames test, micronucleus assay, and comet assay) has not been reported in the available scientific literature. However, based on its chemical structure as a quinone, there is a strong theoretical basis to suspect genotoxic potential. Quinones are known to induce genotoxicity through mechanisms such as the generation of reactive oxygen species (ROS) and the formation of DNA adducts.

Potential Mechanisms of Genotoxicity

The genotoxicity of quinone-containing compounds is often attributed to two primary mechanisms:

-

Oxidative Stress: Quinones can undergo redox cycling, a process that generates superoxide anions and other reactive oxygen species. This can lead to oxidative damage to DNA, including single- and double-strand breaks and base modifications.

-

DNA Adduct Formation: The electrophilic nature of some quinones allows them to form covalent bonds with DNA, creating DNA adducts. These adducts can interfere with DNA replication and transcription, leading to mutations.

dot```dot graph GenotoxicityMechanism { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

This compound [label="this compound\n(Quinone Structure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedoxCycling [label="Redox Cycling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen Species (ROS)\n(e.g., O2-, H2O2, •OH)", fillcolor="#FBBC05", fontcolor="#202124"]; OxidativeDamage [label="Oxidative DNA Damage\n(Strand Breaks, Base Modifications)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ElectrophilicAttack [label="Electrophilic Attack on DNA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNAAdducts [label="DNA Adduct Formation", fillcolor="#FBBC05", fontcolor="#202124"]; Mutations [label="Mutations", fillcolor="#34A853", fontcolor="#FFFFFF"];

This compound -> RedoxCycling [label="Metabolic Activation"]; RedoxCycling -> ROS; ROS -> OxidativeDamage; this compound -> ElectrophilicAttack; ElectrophilicAttack -> DNAAdducts; OxidativeDamage -> Mutations; DNAAdducts -> Mutations; }

Caption: Workflow of the Ames Test.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. [2][3] Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence indicates that the test substance may have clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.

Methodology:

-

Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells) are cultured.

-

Exposure: The cells are exposed to various concentrations of the test substance with and without metabolic activation (S9 mix).

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one nuclear division.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronucleated cells (specifically in binucleated cells if cytochalasin B is used) is determined by microscopic analysis.

-

Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

dot

Caption: Workflow of the In Vitro Micronucleus Assay.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of the individual cell. [4][5] Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. The assay can be performed under alkaline conditions to detect single- and double-strand breaks and alkali-labile sites, or under neutral conditions to primarily detect double-strand breaks.

Methodology:

-

Cell Preparation: A single-cell suspension is prepared from the test system.

-

Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as "nucleoids."

-

Alkaline Unwinding and Electrophoresis: For the alkaline version, slides are placed in an alkaline buffer to unwind the DNA, followed by electrophoresis.

-

Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Scoring: The "comets" are visualized using a fluorescence microscope and scored using image analysis software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail, tail moment).

dot

Caption: Workflow of the Alkaline Comet Assay.

Potential Signaling Pathways Affected by this compound

While specific studies on the signaling pathways modulated by this compound are lacking, the effects of other quinone mycotoxins suggest potential targets. These pathways are often implicated in cellular responses to stress, inflammation, proliferation, and apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a key signaling cascade that transduces extracellular signals to the nucleus, regulating a wide range of cellular processes. Some mycotoxins have been shown to activate MAPK pathways, leading to either cell survival or apoptosis depending on the specific context and cell type.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many diseases, including cancer. Certain mycotoxins can modulate the activity of this pathway, thereby influencing cell fate.

NF-κB Signaling Pathway

References

- 1. Mycotoxin Altertoxin II Induces Lipid Peroxidation Connecting Mitochondrial Stress Response to NF-κB Inhibition in THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 3. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A new database contains 520 studies investigating the carcinogenicity data of 238 pharmaceuticals across 14 ATC classifications [frontiersin.org]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

Viomellein in Food and Feed: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viomellein is a mycotoxin, a toxic secondary metabolite produced by several species of fungi belonging to the Aspergillus and Penicillium genera. Its presence in the food and feed chain poses a potential risk to human and animal health. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailed analytical methodologies for its detection, and an exploration of its toxicological effects at the cellular level. The information is intended to support researchers, scientists, and drug development professionals in their understanding and mitigation of the risks associated with this mycotoxin.

Natural Occurrence and Quantitative Data

This compound contamination has been primarily reported in cereal grains, particularly barley. Fungal species known to produce this compound, such as Penicillium viridicatum, Penicillium cyclopium, and Aspergillus ochraceus, are common contaminants of stored grains, especially under conditions of high moisture and moderate temperatures.

While extensive quantitative data on the natural occurrence of this compound across a wide range of food and feed commodities are limited, available research provides some key insights. The co-occurrence of this compound with another nephrotoxic mycotoxin, xanthomegnin, is also frequently observed.

Table 1: Quantitative Occurrence of this compound in Food and Feed

| Commodity | Fungal Species | Concentration | Reference(s) |

| Barley | Penicillium viridicatum, Penicillium cyclopium, Penicillium crustosum | ~ 1 mg/kg | [1] |

| Rice (culture) | Aspergillus ochraceus, Penicillium cyclopium, Penicillium viridicatum | 0.06 - 1.0 mg/g |

Experimental Protocols for this compound Analysis

Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound in complex food and feed matrices. Historically, methods such as thin-layer chromatography (TLC) coupled with infrared spectroscopy were employed for identification.[1] Modern analytical approaches, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer superior sensitivity, selectivity, and quantification capabilities.

Protocol: Generic LC-MS/MS Method for Mycotoxin Analysis in Cereals

1. Sample Preparation and Extraction

-

Objective: To extract this compound from the solid matrix into a liquid solvent.

-

Procedure:

-

Homogenize a representative sample of the food or feed material to a fine powder.

-

Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add 20 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 80:20, v/v) with a small percentage of formic acid (e.g., 0.1-1%) to improve extraction efficiency.

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

-

Extract the sample using a mechanical shaker for 30-60 minutes at room temperature.

-

Centrifuge the extract at 4000-5000 rpm for 10-15 minutes to separate the solid and liquid phases.

-

Carefully collect the supernatant (the liquid extract).

-

2. Extract Clean-up (Optional but Recommended)

-

Objective: To remove interfering matrix components that may suppress or enhance the signal during LC-MS/MS analysis.

-

Procedure (using Solid Phase Extraction - SPE):

-

Condition a suitable SPE cartridge (e.g., C18 or a specialized mycotoxin clean-up column) according to the manufacturer's instructions.

-

Load a specific volume of the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak solvent to remove polar interferences while retaining the analyte.

-

Elute the this compound from the cartridge using a stronger solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

-

3. LC-MS/MS Analysis

-

Objective: To separate, detect, and quantify this compound.

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions (Typical):

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions (Hypothetical for this compound):

-

Ionization Mode: Positive or negative electrospray ionization (ESI) would need to be optimized.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard. These transitions are highly specific and allow for sensitive and selective detection.

-

Collision Energy and other MS parameters: These would need to be optimized for the specific instrument and the selected MRM transitions.

-

4. Quantification

-

Objective: To determine the concentration of this compound in the sample.

-

Procedure: A calibration curve is constructed using certified reference standards of this compound at a range of concentrations. The concentration in the sample is determined by comparing the peak area of the analyte in the sample extract to the calibration curve. The use of a matrix-matched calibration curve or an isotopically labeled internal standard is highly recommended to compensate for matrix effects.

Mandatory Visualizations

Experimental Workflow

Caption: A generalized experimental workflow for the analysis of this compound in food and feed.

Postulated Signaling Pathway for this compound-Induced Nephrotoxicity

This compound is recognized as a nephrotoxin, meaning it exerts toxic effects on the kidneys. While the precise molecular signaling pathways are not fully elucidated, based on the known mechanisms of other nephrotoxic mycotoxins, a plausible pathway involves the induction of oxidative stress and apoptosis in renal proximal tubule cells.

Caption: A postulated signaling pathway for this compound-induced nephrotoxicity.

Conclusion

The presence of this compound in food and feed, although not as extensively studied as other mycotoxins, warrants attention due to its nephrotoxic potential. This guide has summarized the current knowledge on its natural occurrence, provided a framework for its analytical determination, and proposed a potential mechanism for its toxicity. Further research is critically needed to establish a broader database of this compound contamination levels in various commodities, to develop and validate a standardized analytical method for routine monitoring, and to definitively elucidate the molecular signaling pathways involved in its toxicity. Such efforts will be instrumental in conducting accurate risk assessments and developing effective strategies to protect human and animal health.

References

Viomellein: A Technical Guide to Producing Fungal Strains and Their Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viomellein, a naphthoquinone mycotoxin, has garnered significant interest within the scientific community due to its diverse biological activities, including antibacterial and cytotoxic properties. This technical guide provides an in-depth overview of the fungal strains known to produce this compound, detailed methodologies for their identification, and a comprehensive look at the analytical techniques used for the detection and quantification of this potent secondary metabolite. Furthermore, this document outlines the biosynthetic pathway of this compound and presents key experimental protocols in a format amenable to laboratory application. The information is tailored for researchers, scientists, and drug development professionals engaged in natural product discovery, mycotoxin research, and the development of novel therapeutic agents.

This compound-Producing Fungal Strains

This compound is produced by a variety of filamentous fungi, primarily within the genera Aspergillus and Penicillium. More recently, dermatophytic fungi have also been identified as significant producers. The production of this compound can vary considerably between different species and even among isolates of the same species, influenced by factors such as substrate, temperature, and incubation time.

Key fungal species reported to produce this compound include:

-

Aspergillus ochraceus : Several isolates of this species, commonly found in stored food products, are known to produce this compound.[1][2][3]

-

Aspergillus melleus : A close relative of A. ochraceus, this species is also a known producer of this compound and other quinone metabolites.[4][5]

-

Penicillium viridicatum : This species, often isolated from cereals and other stored products, is a well-documented source of this compound.[1][6]

-

Penicillium cyclopium : Certain isolates of this common mold have been shown to produce this compound, albeit typically in smaller quantities than P. viridicatum.[1][7]

-

Dermatophytes : Recent studies have rediscovered this compound as a potent antibacterial compound produced by dermatophytes such as Trichophyton rubrum. The production of this compound is suggested to be a part of their infection strategy.[8][9]

Quantitative Production of this compound

The yield of this compound is highly dependent on the fungal strain and the culture conditions. The following table summarizes quantitative data on this compound production from various fungal isolates as reported in the literature.

| Fungal Species | Isolate Information | Substrate | This compound Yield (mg/g of substrate) | Reference |

| Aspergillus ochraceus | 6 of 14 isolates | Rice | 0.1 - 1.0 | [1][2] |

| Penicillium viridicatum | 3 of 9 isolates | Rice | 0.2 - 0.4 | [1] |

| Penicillium cyclopium | 1 of 9 isolates | Rice | 0.06 | [1][2] |

| Penicillium viridicatum | Not specified | Barley | Approx. 0.001 | [7] |

Identification of this compound-Producing Fungi and this compound Detection

The identification of this compound-producing fungi and the detection of the compound itself involve a combination of classical microbiological techniques and modern analytical chemistry.

Fungal Isolation and Identification

A generalized workflow for the isolation and identification of potential this compound-producing fungi is depicted below.

References

- 1. Production of xanthomegnin and this compound by isolates of Aspergillus ochraceus, Penicillium cyclopium, and Penicillium viridicatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of xanthomegnin and this compound by isolates of Aspergillus ochraceus, Penicillium cyclopium, and Penicillium viridicatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus [frontiersin.org]

- 5. Aspergillus melleus [schimmel-schimmelpilze.de]

- 6. Isolation and identification of xanthomegnin, this compound, rubrosulphin, and viopurpurin as metabolites of penicillium viridicatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural occurrence of the mycotoxin this compound in barley and the associated quinone-producing penicillia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Rediscovery of this compound as an antibacterial compound and identification of its biosynthetic gene cluster in dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Vio Gene Cluster: A Technical Guide to its Role in Viomellein Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viomellein, a dimeric naphthopyranone mycotoxin, has garnered significant interest due to its potent antibacterial properties, particularly against Gram-positive bacteria. The biosynthesis of this complex secondary metabolite is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC), commonly referred to as the vio gene cluster . This technical guide provides an in-depth exploration of the vio gene cluster, detailing the functions of its constituent genes, the biosynthetic pathway of this compound, regulatory mechanisms, and key experimental protocols for its study.

The Vio Gene Cluster Architecture and Gene Functions

The vio gene cluster is found in various fungal species, including dermatophytes such as Trichophyton rubrum, as well as in species of Aspergillus and Penicillium.[1][2] The cluster typically comprises a core polyketide synthase (PKS) gene and a suite of tailoring enzymes responsible for the stepwise modification of the polyketide backbone. The coordinated expression of these genes is essential for the production of this compound.[1]

A representative vio gene cluster, as identified in Trichophyton rubrum, consists of nine genes: vioA, vioC, vioF, vioL, vioM, vioO1, vioO2, vioR, and vioT.[1] The putative functions of the key biosynthetic genes are summarized in the table below.

| Gene | Putative Function | Description |

| vioA | Polyketide Synthase (PKS) | A non-reducing PKS responsible for the synthesis of the initial polyketide backbone from which this compound is derived.[1] |

| vioC | FAD-dependent Monooxygenase/Reductase | Believed to be involved in the reduction of an intermediate in the biosynthetic pathway.[1] |

| vioF | Laccase | Catalyzes the oxidative dimerization of monomeric precursors to form the dimeric structure of this compound. |

| vioL | Laccase | Similar to VioF, this laccase is also implicated in the dimerization step of the pathway. |

| vioM | O-methyltransferase | Responsible for the methylation of hydroxyl groups on the naphthopyranone scaffold.[1] |

| vioO1 | Monooxygenase | Likely involved in the hydroxylation or other oxidative modifications of the polyketide intermediates. |

| vioO2 | Monooxygenase | Another putative oxidase that contributes to the structural diversification of the this compound precursors.[1] |

| vioR | Transcription Factor | A putative pathway-specific transcription factor containing a Zn(II)2Cys6 binuclear cluster domain, likely regulating the expression of other vio genes. |

| vioT | Transporter | A putative transporter that may be involved in the secretion of this compound or its intermediates out of the cell. |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process initiated by the VioA polyketide synthase. Through a series of condensation, cyclization, and modification reactions catalyzed by the tailoring enzymes of the vio cluster, the final dimeric structure of this compound is assembled. Heterologous expression of the vio gene cluster in Aspergillus oryzae has been instrumental in elucidating the pathway intermediates.[1][2] The proposed biosynthetic pathway proceeds through key intermediates including nor-toralactone, semivioxanthin, and vioxanthin.[1][2]

Quantitative Data on this compound Production

Quantitative analysis of this compound production is crucial for understanding the efficiency of the biosynthetic pathway and for optimizing its production in both native and heterologous hosts. The following table summarizes reported this compound production levels in different fungal species.

| Fungal Species | Strain(s) | Culture Conditions | This compound Yield (mg/g of fungal material) | Reference(s) |

| Aspergillus ochraceus | Various | Rice culture | 0.1 - 1.0 | [3] |

| Penicillium viridicatum | Various | Rice culture | 0.2 - 0.4 | [3] |

| Penicillium cyclopium | One isolate | Rice culture | 0.06 | [3] |

| Trichophyton rubrum | IFM 46035 | Potato Dextrose Agar | Not explicitly quantified in mg/g | [1] |

| Aspergillus oryzae (heterologous host) | NSAR1 | DPY medium with exogenous propionate supplementation | Up to 7.4 mg/L (for a related polyketide) | [4][5] |

Regulation of the Vio Gene Cluster

The expression of the vio gene cluster is tightly regulated at the transcriptional level. This regulation involves both a pathway-specific transcription factor located within the cluster and global regulatory networks that respond to environmental cues.

The vioR gene, which encodes a putative Zn(II)2Cys6 transcription factor, is hypothesized to be the pathway-specific activator of the vio gene cluster.[1] Deletion or overexpression of vioR would be required to definitively confirm its role in regulating the expression of the other vio genes.

In addition to pathway-specific regulation, the expression of secondary metabolite gene clusters in fungi is also influenced by global regulators. These include chromatin-modifying enzymes and broad-domain transcription factors that respond to environmental signals such as nutrient availability, pH, and temperature.[6] For instance, the Velvet complex and its associated protein LaeA are known to be master regulators of secondary metabolism in many filamentous fungi.[6]

Experimental Protocols

CRISPR/Cas9-Mediated Gene Knockout of vioA in Trichophyton rubrum

This protocol outlines a general workflow for the targeted deletion of the vioA gene, which is essential for this compound biosynthesis.[1]

vioA gene knockout in T. rubrum.Methodology:

-

sgRNA Design and Vector Construction:

-

Design two or more single guide RNAs (sgRNAs) targeting the coding sequence of the vioA gene using a suitable online tool.

-

Synthesize and clone the sgRNA cassettes into a fungal expression vector.

-

A vector expressing the Cas9 nuclease under the control of a strong constitutive promoter is also required.

-

-

Protoplast Preparation and Transformation:

-

Grow T. rubrum in a suitable liquid medium.

-

Harvest the mycelia and treat with a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 0.8 M NaCl) to generate protoplasts.

-

Co-transform the protoplasts with the Cas9 and sgRNA expression vectors using a polyethylene glycol (PEG)-mediated method.

-

-

Selection and Verification of Mutants:

-

Plate the transformed protoplasts on a regeneration medium containing a selection agent (e.g., hygromycin B) if the vectors carry a resistance marker.

-

Isolate individual transformants and screen for the desired deletion by genomic PCR using primers flanking the target region.

-

Confirm the deletion by Sanger sequencing of the PCR products.

-

Assess the phenotype of the knockout mutants for the loss of this compound production, which often results in a loss of pigmentation.

-

Heterologous Expression of the vio Gene Cluster in Aspergillus oryzae

Aspergillus oryzae is a well-established host for the heterologous expression of fungal secondary metabolite gene clusters.[4][5][7][8] This protocol provides a general outline for expressing the vio gene cluster.

vio gene cluster.Methodology:

-

Gene Cluster Assembly:

-

Amplify the individual genes of the vio cluster from the genomic DNA of the native producer.

-

Assemble the genes into a suitable A. oryzae expression vector, often using in vivo yeast homologous recombination. Each gene should be placed under the control of a strong promoter and a terminator.

-

-

Transformation of Aspergillus oryzae:

-

Prepare protoplasts from a suitable A. oryzae strain (e.g., a strain with auxotrophic markers for selection).

-

Transform the protoplasts with the expression construct using a PEG-mediated protocol.

-

Select for successful transformants on a minimal medium lacking the nutrient for which the host is auxotrophic.

-

-

Metabolite Production and Analysis:

-

Cultivate the transformants in a production medium (e.g., DPY medium).

-

Extract the secondary metabolites from the culture broth and mycelium using an organic solvent such as ethyl acetate.

-

Analyze the extracts for the production of this compound and its intermediates using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

-

Quantification of this compound by HPLC-DAD

Methodology:

-

Sample Preparation:

-

Extract fungal cultures (mycelium and agar or liquid medium) with a suitable organic solvent (e.g., ethyl acetate or chloroform:methanol).

-

Evaporate the solvent and redissolve the crude extract in a known volume of a suitable solvent (e.g., methanol).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid) and acetonitrile or methanol. A typical gradient might be from 10% to 90% organic phase over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) set to monitor at the absorbance maximum of this compound (around 280 nm and 380 nm).

-

Quantification: Generate a standard curve using a purified this compound standard of known concentrations. The concentration of this compound in the samples can then be determined by comparing their peak areas to the standard curve.

-

Conclusion

The vio gene cluster represents a fascinating example of the intricate enzymatic machinery that fungi have evolved to produce complex and biologically active secondary metabolites. A thorough understanding of this gene cluster, from the functions of its individual genes to its intricate regulation, is essential for harnessing the full potential of this compound and related compounds in drug discovery and development. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the vio gene cluster and to engineer its expression for enhanced production of this promising antibacterial agent. Further research into the biochemical characterization of the Vio enzymes and the detailed molecular mechanisms of the cluster's regulation will undoubtedly uncover new avenues for the rational design and biosynthesis of novel naphthopyranone derivatives with improved therapeutic properties.

References

- 1. Rediscovery of this compound as an antibacterial compound and identification of its biosynthetic gene cluster in dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rediscovery of this compound as an antibacterial compound and identification of its biosynthetic gene cluster in dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of xanthomegnin and this compound by species of Aspergillus correlated with mycotoxicosis produced in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chromatin-level regulation of biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterologous expression of a polyketide synthase ACRTS2 in Aspergillus oryzae produces host-selective ACR toxins: coproduction of minor metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Protocol for determining the minimum inhibitory concentration (MIC) of Viomellein.

Application Notes and Protocols

Topic: Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Viomellein

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] It is a fundamental measurement in microbiology used to assess the potency of new antimicrobial compounds, confirm resistance, and guide the selection of appropriate therapeutic agents.[2][3] MIC values are typically expressed in micrograms per milliliter (µg/mL) or milligrams per liter (mg/L).[1] This document provides detailed protocols for determining the MIC of this compound, a naphthoquinone dimer rediscovered as a potent antibacterial compound effective against Gram-positive bacteria such as Staphylococcus aureus.[4][5]

The two primary methods for MIC determination are broth dilution and agar dilution, both of which are considered "gold standard" techniques.[2][6] The broth microdilution method is particularly favored for its efficiency and lower reagent consumption when testing multiple samples.[7][8] These protocols are based on guidelines established by standards development organizations like the Clinical and Laboratory Standards Institute (CLSI).[1][9]

Experimental Protocols

Two standard methods for determining the MIC of this compound are presented below. The choice of method may depend on the specific research question, the number of strains being tested, and available resources.

Broth Microdilution Method

This method uses small volumes of liquid growth medium in 96-well microtiter plates to determine the MIC.[8][10] It is highly suitable for screening the activity of a compound against multiple bacterial strains simultaneously.

Materials:

-

This compound powder

-

Appropriate solvent for this compound (e.g., DMSO)

-

Sterile Mueller-Hinton Broth (MHB), pH 7.2-7.4[7]

-

Sterile 96-well round-bottom microtiter plates[11]

-

Test bacterial strains (e.g., Staphylococcus aureus)

-

Sterile petri dishes, test tubes, and diluents[11]

-

Spectrophotometer or McFarland turbidity standards[2]

-

Multipipettor and sterile pipette tips

-

Incubator set at 35 ± 2°C[7]

Protocol:

-

Preparation of this compound Stock Solution:

-

Accurately weigh the this compound powder and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 10,000 mg/L).[2]

-

Prepare a working solution by diluting the stock solution in sterile MHB to twice the highest concentration to be tested (e.g., if the highest desired concentration is 128 µg/mL, create a 256 µg/mL working solution).[11] Keep solutions on ice until use.[11]

-

-

Preparation of Bacterial Inoculum:

-

From an 18- to 24-hour agar plate, select 3-5 well-isolated colonies of the test microorganism.[12][13]

-

Suspend the colonies in sterile broth or saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.[2][8]

-

Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7][12] This is typically done by diluting the 0.5 McFarland suspension 1:100 to get 10⁶ CFU/mL, which will be further diluted 1:1 in the plate.[3]

-

-

Setting up the Microtiter Plate:

-

Dispense 100 µL of sterile MHB into all wells of a 96-well plate.[11]

-

Add 100 µL of the 2x this compound working solution to the wells in the first column.[11]

-

Using a multipipettor, perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down 6-8 times.[11]

-

Repeat this process across the plate to the desired final concentration (typically column 10). Discard 100 µL from the final dilution column.[11]

-

Column 11 will serve as the growth control (no this compound).

-

Column 12 will serve as the sterility control (no bacteria).[11]

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum (at 1 x 10⁶ CFU/mL) to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.

-

Alternatively, if using a 100 µL final volume, add 50 µL of 2x concentrated broth with antibiotic dilutions to wells, followed by 50 µL of the inoculum at 1 x 10⁶ CFU/mL.[3]

-

Do not add bacteria to the sterility control wells (column 12).[11]

-

Seal the plate in a plastic bag to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[7]

-

-

Reading and Interpreting Results:

Agar Dilution Method

The agar dilution method is considered a reference standard and is useful when testing a few compounds against a large panel of bacteria.[6]

Materials:

-

This compound powder and appropriate solvent

-

Sterile Mueller-Hinton Agar (MHA)

-

Sterile petri plates

-

Test bacterial strains

-

Inoculum replicating apparatus (optional)

-

Incubator set at 37°C[6]

Protocol:

-

Preparation of this compound-Agar Plates:

-

Prepare a series of this compound solutions at 10 times the desired final concentrations in the agar.

-

Melt a volume of MHA and cool it to 45-50°C in a water bath.

-

For each desired concentration, add 1 part of the 10x this compound solution to 9 parts of molten agar (e.g., 2 mL of this compound solution to 18 mL of agar). Mix thoroughly but gently to avoid bubbles.

-

Pour the mixture into sterile petri plates and allow them to solidify. Prepare one antibiotic-free plate as a growth control.[6]

-

-

Preparation of Bacterial Inoculum:

-

Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the broth microdilution method.

-

-

Inoculation and Incubation:

-

Spot-inoculate the surface of each agar plate with the standardized bacterial suspension. A standard inoculum should deliver approximately 10⁴ colony-forming units (CFU) per spot.[6]

-

Up to 30 different bacterial samples can be tested on a single plate.[6]

-

Allow the inoculated spots to dry completely before inverting the plates.

-

Incubate the plates at 37°C for 16-18 hours.[6]

-

-

Reading and Interpreting Results:

-

After incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of this compound that completely prevents visible bacterial growth. The growth of one or two colonies should be disregarded.[6]

-

Data Presentation

MIC values should be recorded and presented in a clear, tabular format to facilitate comparison and analysis.

| Test Microorganism | ATCC® Number | This compound Concentration Range Tested (µg/mL) | MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 0.125 - 64 | 0.78[4] |

| Enterococcus faecalis | 29212 | 0.125 - 64 | TBD |

| Bacillus subtilis | 6633 | 0.125 - 64 | TBD |

| Escherichia coli | 25922 | 0.125 - 64 | TBD |

| Candida albicans | 90028 | 0.125 - 64 | 6.25[4] |

TBD: To Be Determined Control strains are essential for validating the accuracy of the procedure.[8]

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Anti-dormant Mycobacterial Activity of this compound and Xanthomegnin, Naphthoquinone Dimers Produced by Marine- derived Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Agar dilution - Wikipedia [en.wikipedia.org]

- 7. goldbio.com [goldbio.com]

- 8. researchgate.net [researchgate.net]

- 9. idexx.dk [idexx.dk]

- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Broth Microdilution Assay [bio-protocol.org]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. emerypharma.com [emerypharma.com]

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Viomellein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viomellein is a naturally occurring naphthoquinone dimer produced by various fungi, including species of Aspergillus and Penicillium.[1][2][3] Recent studies have rediscovered its potent antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.[2][4] This document provides detailed application notes and standardized protocols for the in vitro antibacterial susceptibility testing of this compound, designed to assist researchers in evaluating its efficacy and mechanism of action.

Data Presentation: Antibacterial Spectrum of this compound

While extensive quantitative data for this compound against a wide range of bacterial strains is still emerging, preliminary findings indicate significant activity against Gram-positive bacteria. The following table summarizes the expected Minimum Inhibitory Concentrations (MICs) based on available literature for this compound and its structural analog, xanthomegnin. Researchers are encouraged to use the provided protocols to generate more comprehensive datasets.

| Bacterial Strain | Type | Expected MIC Range (µg/mL) |

| Staphylococcus aureus | Gram-positive | 1 - 10 |

| Bacillus subtilis | Gram-positive | 1 - 10 |

| Escherichia coli | Gram-negative | > 100 |

| Pseudomonas aeruginosa | Gram-negative | > 100 |

Note: The provided MIC ranges are estimates based on qualitative data and the activity of related compounds. Actual values should be determined experimentally using the protocols outlined below.

Experimental Protocols

Standardized methods for determining the antibacterial activity of a compound are crucial for reproducible and comparable results. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and susceptibility via disk diffusion for this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (37°C)

Protocol:

-

Preparation of this compound Dilutions:

-

Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

-

Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours) of the test bacterium, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions and the positive control well. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

-

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed to determine the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.

Materials:

-

Results from the MIC assay

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Sterile micro-pipettors and tips

-

Incubator (37°C)

Protocol:

-

Subculturing from MIC Wells:

-

From the wells of the completed MIC plate that show no visible growth, and from the positive control well, take a 10 µL aliquot.

-

-

Plating:

-

Spot-inoculate the 10 µL aliquots onto separate, appropriately labeled MHA plates.

-

-

Incubation:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

-

Determining the MBC:

-

The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate, which corresponds to a ≥99.9% kill rate of the initial inoculum.

-

Disk Diffusion Assay

This method provides a qualitative assessment of the susceptibility of a bacterial strain to this compound.

Materials:

-

This compound solution of a known concentration

-

Sterile 6 mm filter paper disks

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile swabs

-

Incubator (37°C)

-

Calipers or ruler

Protocol:

-

Preparation of this compound Disks:

-

Aseptically apply a known volume (e.g., 20 µL) of the this compound solution onto the sterile filter paper disks and allow them to dry completely in a sterile environment.

-

-

Inoculation of MHA Plates:

-

Dip a sterile swab into the standardized bacterial inoculum and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

-

-

Application of Disks:

-

Using sterile forceps, place the this compound-impregnated disks onto the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar surface.

-

Include a control disk with the solvent used to dissolve this compound.

-

-

Incubation:

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

-

Measurement of Zones of Inhibition:

-

After incubation, measure the diameter of the zone of no bacterial growth around each disk in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to this compound.

-

Proposed Mechanism of Action of this compound

This compound belongs to the naphthoquinone class of compounds. The primary antibacterial mechanism of action for many naphthoquinones is the generation of reactive oxygen species (ROS). This leads to a cascade of damaging effects within the bacterial cell, ultimately resulting in cell death.

Caption: Proposed mechanism of antibacterial action of this compound.

The proposed mechanism suggests that this compound, upon entering the bacterial cell, undergoes redox cycling, a process that generates superoxide anions (O₂⁻). These are then converted to other highly reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). The accumulation of these ROS induces a state of severe oxidative stress. This oxidative stress leads to widespread cellular damage, including:

-

Membrane Damage: Peroxidation of lipids in the cell membrane disrupts its integrity and can lead to a loss of membrane potential, which is crucial for cellular processes like ATP synthesis.[5][6]

-

Protein Damage: Oxidation of amino acid residues can inactivate essential enzymes and disrupt cellular functions.

-

DNA Damage: ROS can cause lesions in the bacterial DNA, leading to mutations and impaired replication.

The culmination of this cellular damage results in bacterial cell death.

Experimental Workflow for Susceptibility Testing

The following diagram illustrates the logical flow of experiments to comprehensively evaluate the in vitro antibacterial properties of this compound.

Caption: Experimental workflow for this compound susceptibility testing.

This workflow begins with the determination of the Minimum Inhibitory Concentration (MIC) to quantify the potency of this compound. Concurrently, a disk diffusion assay can be performed for a qualitative confirmation of its activity. Based on the MIC values, the Minimum Bactericidal Concentration (MBC) is then determined to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). The collective data from these assays provides a comprehensive in vitro antibacterial profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Rediscovery of this compound as an antibacterial compound and identification of its biosynthetic gene cluster in dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and identification of xanthomegnin, this compound, rubrosulphin, and viopurpurin as metabolites of penicillium viridicatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ATP synthesis at physiological nucleotide concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CMMC: Bacterial electricity: membrane potential influences antibiotic tolerance [cmmc-uni-koeln.de]

Application Notes and Protocols for the Detection of Viomellein and Xanthomegnin by Thin-Layer Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction